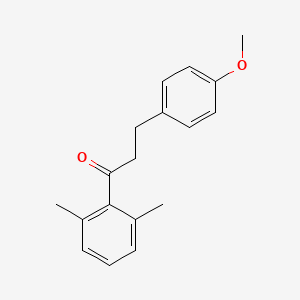

2',6'-Dimethyl-3-(4-methoxyphenyl)propiophenone

Description

Properties

IUPAC Name |

1-(2,6-dimethylphenyl)-3-(4-methoxyphenyl)propan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20O2/c1-13-5-4-6-14(2)18(13)17(19)12-9-15-7-10-16(20-3)11-8-15/h4-8,10-11H,9,12H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZNWSCHHKHFSCGZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)C)C(=O)CCC2=CC=C(C=C2)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50644276 | |

| Record name | 1-(2,6-Dimethylphenyl)-3-(4-methoxyphenyl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50644276 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

268.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898775-86-5 | |

| Record name | 1-Propanone, 1-(2,6-dimethylphenyl)-3-(4-methoxyphenyl)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898775-86-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(2,6-Dimethylphenyl)-3-(4-methoxyphenyl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50644276 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2’,6’-Dimethyl-3-(4-methoxyphenyl)propiophenone typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the Friedel-Crafts acylation of 4-methoxyacetophenone with 2,6-dimethylbenzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out in an anhydrous solvent like dichloromethane at low temperatures to ensure high yield and purity .

Industrial Production Methods

On an industrial scale, the production of 2’,6’-Dimethyl-3-(4-methoxyphenyl)propiophenone may involve continuous flow processes to enhance efficiency and scalability. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial to achieving consistent product quality .

Chemical Reactions Analysis

Types of Reactions

2’,6’-Dimethyl-3-(4-methoxyphenyl)propiophenone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions using agents such as lithium aluminum hydride or sodium borohydride can convert the ketone group to an alcohol.

Substitution: Electrophilic aromatic substitution reactions can occur at the aromatic rings, allowing for further functionalization.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Bromination using bromine in acetic acid.

Major Products

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols.

Substitution: Formation of brominated derivatives.

Scientific Research Applications

2’,6’-Dimethyl-3-(4-methoxyphenyl)propiophenone has diverse applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2’,6’-Dimethyl-3-(4-methoxyphenyl)propiophenone involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of certain enzymes or receptors, leading to changes in cellular processes. For example, it may inhibit cyclooxygenase enzymes, reducing the production of pro-inflammatory mediators .

Comparison with Similar Compounds

Substituent Effects

- Halogen vs. Methyl Groups : Chlorine or bromine substituents (e.g., ) increase molecular polarity and reactivity, making these compounds more suitable for electrophilic reactions or enzyme inhibition compared to methyl-substituted analogs .

- Steric Hindrance : The 2',6'-dimethyl configuration in the target compound creates a crowded aromatic ring, which may limit interactions with flat binding pockets in proteins but enhance selectivity for specific targets .

Biological Activity

2',6'-Dimethyl-3-(4-methoxyphenyl)propiophenone is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities, particularly its anticancer and antioxidant properties. This article will explore the biological activity of this compound, summarizing key findings from various studies, presenting relevant data tables, and discussing case studies that highlight its therapeutic potential.

Chemical Structure and Properties

The compound this compound belongs to the class of propiophenones , characterized by a propiophenone backbone with specific substitutions that enhance its biological activity. The molecular formula is , and it features both methoxy and dimethyl groups that influence its chemical reactivity and interaction with biological targets.

Anticancer Activity

Research has indicated that this compound exhibits anticancer properties through various mechanisms:

-

Cell Line Studies : In vitro studies have shown that the compound can inhibit the proliferation of cancer cell lines, including breast cancer (MDA-MB-231) and glioblastoma (U-87). The mechanism involves inducing apoptosis and inhibiting cell cycle progression.

These findings suggest that the compound may serve as a lead for developing new anticancer agents .

Cell Line IC50 (µM) Mechanism of Action MDA-MB-231 15.2 Induction of apoptosis U-87 10.5 Inhibition of cell cycle progression - Mechanistic Insights : The anticancer activity is attributed to the compound's ability to interact with specific enzymes involved in cancer cell metabolism, leading to altered signaling pathways that promote cell death .

Antioxidant Activity

In addition to its anticancer effects, this compound has shown significant antioxidant activity . This property is crucial for protecting cells from oxidative stress, which is implicated in various diseases.

-

DPPH Radical Scavenging Assay : The compound demonstrated a high capacity to scavenge free radicals, outperforming ascorbic acid in some tests.

Compound DPPH Scavenging Activity (%) This compound 87% Ascorbic Acid 75%

This antioxidant effect may contribute to its protective role against cancer progression and other oxidative stress-related conditions .

Case Studies

Several case studies have evaluated the biological activity of this compound:

- Study on Breast Cancer : A study conducted on MDA-MB-231 cells revealed that treatment with the compound at varying concentrations resulted in significant apoptosis, as evidenced by increased caspase activity and DNA fragmentation assays.

- Neuroprotective Effects : Another investigation focused on the neuroprotective potential of this compound in models of neurodegeneration. It was found to reduce oxidative stress markers and improve mitochondrial function in neuronal cells exposed to toxic agents.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2',6'-Dimethyl-3-(4-methoxyphenyl)propiophenone, and how can reaction conditions be optimized?

- Methodological Answer : Synthesis typically involves Friedel-Crafts acylation or coupling reactions using substituted acetophenones and methoxyphenyl precursors. Optimization includes controlling pH (e.g., pH 4–6 for intermediate stability) and temperature (60–80°C) to minimize side products . Post-reaction purification via fractional distillation or column chromatography is critical. Solvent selection (e.g., benzene for extraction) impacts yield . Pre-reaction computational modeling (e.g., using PubChem or Reaxys databases) can predict feasible pathways .

Q. Which spectroscopic techniques are most effective for characterizing this compound’s structure and purity?

- Methodological Answer :

- NMR : Use H and C NMR to confirm substituent positions (e.g., methoxy group at 4-position, methyl groups at 2' and 6') .

- FT-IR : Identify carbonyl (C=O) stretching (~1680 cm) and methoxy (C-O) peaks (~1250 cm) .

- HPLC-MS : Quantify purity (>95%) and detect impurities from incomplete acylation or oxidation .

Q. How should researchers handle and store this compound to ensure stability during experiments?

- Methodological Answer : Store in airtight, amber glass containers under inert gas (N/Ar) at –20°C to prevent photodegradation and oxidation . Avoid exposure to moisture or heat sources (>40°C), as the ketone group may hydrolyze or dimerize . Degradation products (e.g., phenolic byproducts) should be monitored via TLC or GC-MS periodically .

Advanced Research Questions

Q. What mechanistic insights explain the regioselectivity of methoxy and methyl groups in this compound’s synthesis?

- Methodological Answer : Regioselectivity arises from steric and electronic effects. The 4-methoxyphenyl group directs electrophilic substitution to the para position due to resonance stabilization. Methyl groups at 2' and 6' positions create steric hindrance, limiting reactivity at ortho positions. Computational studies (e.g., DFT calculations) can model transition states to validate these effects .

Q. How can contradictory data on reaction yields or byproduct formation be resolved?

- Methodological Answer :

- Replicate Experiments : Ensure consistent solvent drying (e.g., molecular sieves for benzene) and stoichiometric ratios .

- Degradation Analysis : If yields decrease over time, assess sample degradation using accelerated stability studies (e.g., 40°C/75% RH for 14 days) .

- Byproduct Identification : Use LC-MS/MS to trace unexpected peaks, which may stem from oxidation (e.g., quinone formation) or residual catalysts .

Q. What computational tools are suitable for predicting this compound’s reactivity or interactions in catalytic systems?

- Methodological Answer :

- Database Mining : Use PubChem, Reaxys, or Pistachio databases to compare analogous propiophenones’ reaction histories .

- Molecular Dynamics (MD) : Simulate interactions with enzymes or metal catalysts (e.g., Pd/C for hydrogenation) to optimize catalytic efficiency .

- Docking Studies : Predict binding affinities for drug discovery applications (e.g., estrogen receptor modulation) using AutoDock Vina .

Notes on Experimental Design

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.